2H-Benzotriazole, 2-(4-piperidinyl)-
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Overview
Description
2H-Benzotriazole, 2-(4-piperidinyl)-: is a compound that combines the structural features of benzotriazole and piperidine Benzotriazole is a heterocyclic compound known for its stability and diverse applications, while piperidine is a six-membered ring containing nitrogen, commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzotriazole, 2-(4-piperidinyl)- typically involves the cyclization of 4-benzotriazol-2-yl-piperidine. One common method includes the reaction of benzotriazole with piperidine in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2H-Benzotriazole, 2-(4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the benzotriazole or piperidine rings, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzotriazole or piperidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or piperidine rings.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 2H-Benzotriazole, 2-(4-piperidinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial agents. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for further pharmaceutical development .
Industry: In the industrial sector, 2H-Benzotriazole, 2-(4-piperidinyl)- is used in the production of corrosion inhibitors, dyes, and UV stabilizers.
Mechanism of Action
The mechanism of action of 2H-Benzotriazole, 2-(4-piperidinyl)- involves its interaction with specific molecular targets. In antimicrobial applications, the compound likely disrupts bacterial cell membranes or interferes with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but initial studies suggest that the compound binds to proteins involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its use as a UV stabilizer in plastics and coatings.
2-(5-Chloro-2H-benzotriazol-2-yl)-4-methylphenol: Used in similar applications as a UV absorber.
Uniqueness: 2H-Benzotriazole, 2-(4-piperidinyl)- stands out due to its combined structural features of benzotriazole and piperidine. This unique combination allows it to exhibit properties of both classes of compounds, making it versatile for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-piperidin-4-ylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-4-11-10(3-1)13-15(14-11)9-5-7-12-8-6-9/h1-4,9,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZKELHEZMUAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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